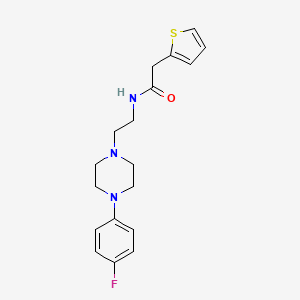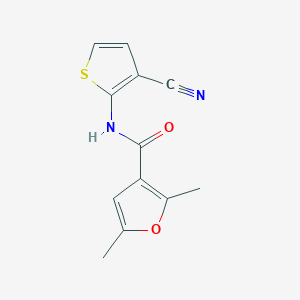
N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide is a heterocyclic compound that features both thiophene and furan rings
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets, including proteins and dna .
Mode of Action
It was found that the compound could interact with dna bases such as guanine, thymine, adenine, and cytosine . This suggests that it may exert its effects by interacting with the genetic material of cells.
Biochemical Pathways
The compound’s interaction with dna suggests that it may influence various cellular processes, including replication, transcription, and translation .
Result of Action
N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide has been found to exhibit moderate antioxidant activity and significant antimicrobial properties . It demonstrated activity against Gram-positive and Gram-negative bacterial strains, as well as yeasts .
Preparation Methods
The synthesis of N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide typically involves the reaction of 3-cyanothiophene-2-amine with 2,5-dimethylfuran-3-carboxylic acid. This reaction is usually carried out under N-acylation conditions, where the amine group of the 3-cyanothiophene-2-amine reacts with the carboxylic acid group of the 2,5-dimethylfuran-3-carboxylic acid to form the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: It is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and materials.
Comparison with Similar Compounds
Similar compounds to N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide include other heterocyclic amides such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide and N-(3-cyanothiophen-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide . These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical reactivity and biological activities. The unique combination of the furan and thiophene rings in this compound distinguishes it from these similar compounds, potentially offering distinct advantages in its applications.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c1-7-5-10(8(2)16-7)11(15)14-12-9(6-13)3-4-17-12/h3-5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSPKHPUVKFGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
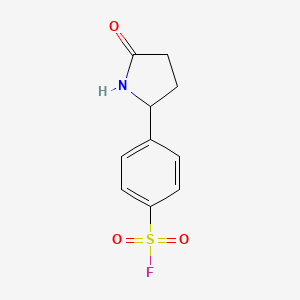
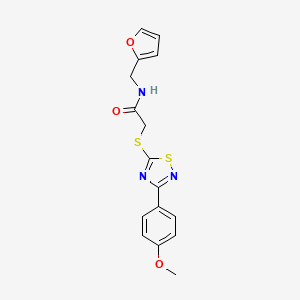
![N-methyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2842608.png)

![4-(2H-1,3-benzodioxol-5-yl)-6-[(thiophen-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2842612.png)
![Methyl 2-({[5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2842613.png)
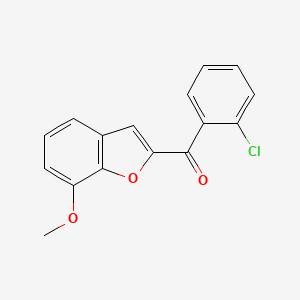
![4-[(Ethylsulfamoyl)methyl]benzoic acid](/img/structure/B2842617.png)
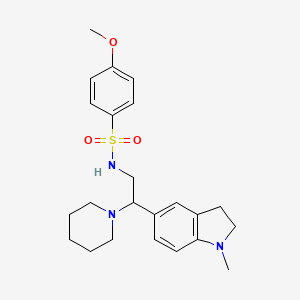
![1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2842620.png)
![4-(dimethylsulfamoyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2842621.png)
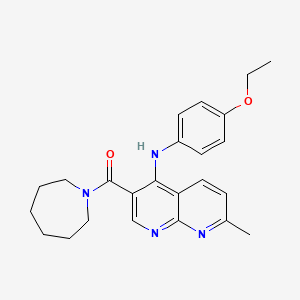
![N-(4-acetylphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/new.no-structure.jpg)
